molecular formula C5H6N2O3 B7840317 3-(diaminomethylidene)oxolane-2,4-dione

3-(diaminomethylidene)oxolane-2,4-dione

Cat. No.: B7840317
M. Wt: 142.11 g/mol
InChI Key: AUQGGYZRTLGLKQ-UHFFFAOYSA-N
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Description

The compound identified as 3-(diaminomethylidene)oxolane-2,4-dione is a chemical entity with specific properties and applications. While detailed information about this compound is limited, it is essential to understand its general characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Chemical Reactions Analysis

3-(diaminomethylidene)oxolane-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions can vary based on the reaction conditions and the reagents used .

Scientific Research Applications

3-(diaminomethylidene)oxolane-2,4-dione has potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable compound for various research studies. specific details about its applications in these fields are not extensively documented .

Mechanism of Action

The mechanism of action of 3-(diaminomethylidene)oxolane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways involved in its mechanism of action are not well-defined in the current literature .

Properties

IUPAC Name

3-(diaminomethylidene)oxolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c6-4(7)3-2(8)1-10-5(3)9/h1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQGGYZRTLGLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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